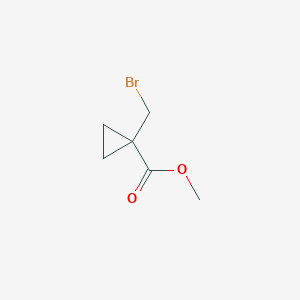
3,4-Dimethoxy-5-nitrobenzoic acid
Overview
Description
3,4-Dimethoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO6 . It is a derivative of benzoic acid, which has been modified by the addition of two methoxy groups and one nitro group .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves converting the this compound into an activated derivative which is reacted with 2-cyano-N,N-diethylacetamide in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups, a nitro group, and a carboxylic acid group . The exact mass of the molecule is 227.04298701 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.17 g/mol . It has a predicted boiling point of 399.4±42.0 °C and a melting point of 194-195 °C . It is insoluble in water but soluble in DMSO and methanol .Scientific Research Applications
Molecular and Crystal Studies
- Molecular and Crystal Structure Analysis : The molecule of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a derivative closely related to 3,4-dimethoxy-5-nitrobenzoic acid, was studied for its crystal structure and molecular orientation. This research is significant in understanding the molecular interactions and structural configurations of similar compounds (Jedrzejas et al., 1995).
Chemical Properties and Reactions
Solubility and Thermodynamic Modeling : Studies on solubility and thermodynamic properties of structurally similar compounds, like 3-methyl-4-nitrobenzoic acid, offer insights into the solubility behavior of this compound in various solvents. Such research is critical for optimizing purification processes and understanding the chemical behavior of these compounds (Wu et al., 2016).
Synthesis and Characterization : The synthesis and characterization of derivatives and related compounds, such as S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol from 3-nitrobenzoic acid, provide a framework for understanding the synthetic pathways and chemical properties of this compound. Such studies are fundamental in the field of organic chemistry and material science (Aziz‐ur‐Rehman et al., 2013).
Biological and Pharmacological Research
Biological Screening and Potential Applications : Research on compounds like 3,5-dimethoxy-4-hydroxy benzoic acid and its effects on hemoglobin S (Hb S) polymerization, analgesia, and inflammation in biological systems, provide insights into the potential biomedical applications of similar compounds like this compound. Such studies contribute to our understanding of the therapeutic potential of these compounds (Gamaniel et al., 2000).
Anticonvulsant Activities and Metal Complex Studies : Investigations into the anticonvulsant activities of metal complexes with acids similar to this compound, such as Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, reveal the potential pharmacological applications of this compound in the development of new therapeutic agents (D'angelo et al., 2008).
Safety and Hazards
The safety data sheet for 3,4-Dimethoxy-5-nitrobenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that nitrobenzoic acids can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Pharmacokinetics
The compound’s solubility in water and other solvents can impact its bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting corrosion in an acidic setting .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethoxy-5-nitrobenzoic acid . For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved. Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing cellular redox states .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. For example, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This modulation can lead to changes in gene expression, affecting the production of cytokines and other inflammatory mediators . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450, through direct binding interactions. This inhibition can lead to changes in the metabolic processing of substrates by these enzymes. Additionally, this compound can influence gene expression by modulating transcription factors such as NF-κB. This modulation occurs through the interaction of the compound with signaling molecules that regulate the activity of these transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the effects of this compound on cellular function can persist, with some changes in gene expression and enzyme activity being maintained over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to changes in the metabolic flux of various substrates, affecting the levels of metabolites and the overall metabolic state of the cell. Additionally, this compound can influence the activity of cofactors involved in redox reactions, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to transporters involved in oxidative stress responses can lead to the targeted delivery of this compound to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. The localization of this compound can impact its activity, with different effects observed depending on the compartment in which it is localized .
Properties
IUPAC Name |
3,4-dimethoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSKXYALDGGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620251 | |
| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91004-48-7 | |
| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)








